An In-depth Technical Guide to 4-Methoxy-3-nitrophenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methoxy-3-nitrophenylboronic Acid: Properties, Synthesis, and Applications
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For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrophenylboronic acid is a valuable substituted aromatic boronic acid that serves as a key building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, make it a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a special focus on its utility in medicinal chemistry and drug discovery. The strategic positioning of the functional groups allows for the construction of complex molecular architectures, making it an indispensable tool for synthetic chemists.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of 4-Methoxy-3-nitrophenylboronic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BNO₅ | [1][2] |
| Molecular Weight | 196.95 g/mol | [1] |
| CAS Number | 827614-67-5 | [1] |
| Appearance | Solid | [1] |
| InChI Key | HAQVJQNWHRUPBH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 4-Methoxy-3-nitrophenylboronic acid typically involves the nitration of a precursor, 4-methoxyphenylboronic acid. The directing effects of the methoxy and boronic acid groups on the aromatic ring guide the incoming nitro group to the desired position.
A general synthetic approach involves the careful addition of a nitrating agent, such as nitric acid, to a solution of 4-methoxyphenylboronic acid in a suitable organic solvent like dimethyl sulfoxide or acetic anhydride.[3] The reaction temperature is carefully controlled, typically between 30°C to 50°C, to ensure selective nitration and minimize side reactions.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Upon completion, the reaction mixture is typically poured into ice water to precipitate the product, which is then collected by filtration and washed with cold water.[3]
It is important to note that the nitration of phenylboronic acids can be sensitive to reaction conditions, with a risk of protodeboronation (loss of the boronic acid group).[4] Careful control of temperature and the choice of nitrating agent and solvent are crucial for achieving a good yield of the desired product.
Reactivity and Core Applications
The primary utility of 4-Methoxy-3-nitrophenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[3][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, 4-methoxy-3-nitrophenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[6][7] The reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[7]
The general catalytic cycle of the Suzuki-Miyaura reaction can be visualized as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nitro group in 4-methoxy-3-nitrophenylboronic acid enhances its electrophilicity, while the methoxy group modulates its electronic and steric properties.[3] This electronic tuning can influence the reactivity and potential binding affinity of the resulting biaryl products in biological systems, making this reagent particularly interesting for medicinal chemistry applications.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction utilizing 4-Methoxy-3-nitrophenylboronic acid.
Materials:
-
4-Methoxy-3-nitrophenylboronic acid
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-Methoxy-3-nitrophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., toluene:water 4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 4-Methoxy-3-nitrophenylboronic acid.
-
Hazards: This compound is harmful if swallowed.[1][8] It can cause skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][11] If there is a risk of dust generation, a dust respirator should be used.[12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[9] Keep away from incompatible materials such as oxidizing agents.[9]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before use.[9][10][12]
Conclusion
4-Methoxy-3-nitrophenylboronic acid is a highly functionalized and versatile building block in organic synthesis. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the electronic influence of its substituents, makes it a valuable tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
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LookChem. (n.d.). 4-METHOXY-3-NITROPHENYLBORONIC ACID, PINACOL ESTER. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. Retrieved from [Link]
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Boron Molecular. (n.d.). 4-Methoxy-3-nitrophenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene.... Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-nitrophenylboronic acid. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]
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